7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
7-(4-Chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine scaffold. Its structure includes a 4-chlorophenyl group at the 7-position and a cyclohexyl substituent at the 2-position. This compound belongs to a class of molecules known for their diverse pharmacological activities, including kinase inhibition and adenosine receptor antagonism . The chloro and cyclohexyl groups contribute to its lipophilicity, influencing its pharmacokinetic properties and binding interactions with biological targets.
Properties
IUPAC Name |
10-(4-chlorophenyl)-4-cyclohexyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)12-4-2-1-3-5-12/h6-12H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKYPXYFGVSFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, known for its diverse biological activities. Its unique structure integrates multiple aromatic and nitrogen-containing rings, enhancing its potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 358.39 g/mol. The structural framework includes:
- A chlorophenyl group which may enhance lipophilicity.
- A cyclohexyl substituent that contributes to its steric properties.
- Multiple nitrogen atoms that facilitate interaction with biological targets.
Biological Activities
Research indicates that This compound exhibits significant biological activities:
Antimicrobial Activity
The compound has demonstrated inhibitory effects against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Exhibited potent antimicrobial properties.
- Antiviral Potential : Some studies suggest effectiveness against SARS-CoV-2.
Anticancer Activity
Recent investigations have highlighted its potential as an anticancer agent:
- In vitro Studies : The compound displayed cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer).
- Mechanism of Action : It appears to induce apoptosis and inhibit cell proliferation through interactions with cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that yield derivatives with varying biological activities. For example:
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| 7-(phenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Similar pyrazolo-triazole-pyrimidine framework without chlorophenyl | Antimicrobial |
| 5-amino-3-methylpyrazole derivatives | Contains pyrazole and amino groups | Anticancer |
| Pyrazolopyranotriazolopyrimidine derivatives | Fused ring system similar to triazolopyrimidine | Antiviral |
In Vitro Activity
A study assessed the cytotoxicity of various derivatives against different cancer cell lines. The results indicated IC50 values ranging from 45 to 97 nM for MCF-7 cells and 6 to 99 nM for HCT-116 cells. These findings suggest that modifications in the structure can significantly enhance anticancer activity compared to parent compounds .
Mechanistic Insights
Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key residues. This interaction is believed to interfere with the enzyme's activity, leading to altered cell cycle progression and apoptosis in cancer cells .
Scientific Research Applications
Biological Activities
Research has shown that this compound exhibits significant biological activities, particularly in the following domains:
- Antimicrobial Activity : Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have demonstrated inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This suggests its potential use as an antimicrobial agent in clinical settings.
- Anticancer Properties : The compound has been explored for its anticancer activities. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In particular, its derivatives have shown promising results against liver cancer (HepG2 cells) and cervical cancer (HeLa cells) .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting prostaglandin synthesis. This activity suggests potential applications in treating inflammatory diseases .
- Antiviral Activity : Emerging research has indicated that certain derivatives may possess antiviral properties against SARS-CoV-2. This aspect highlights the relevance of this compound in addressing viral infections.
Case Studies
Several case studies have documented the therapeutic potential of 7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Inhibition of MRSA and other bacterial strains; potential as a new antimicrobial agent. |
| Anticancer Activity | Induction of apoptosis in HepG2 and HeLa cells; comparable efficacy to established anticancer drugs. |
| Anti-inflammatory Effects | Reduction in plasma prostaglandin levels; safer than traditional anti-inflammatory medications. |
| Antiviral Activity | Effective against SARS-CoV-2; highlights importance in viral disease research. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the pyrazolo-triazolo-pyrimidine scaffold can significantly influence biological activity. For instance:
- The chlorophenyl group enhances lipophilicity and membrane penetration.
- Electron-withdrawing groups improve potency against targeted kinases while maintaining selectivity over other receptors.
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl and cyclohexyl groups participate in nucleophilic and electrophilic substitution reactions:
-
Chlorophenyl group : Reacts with amines (e.g., hydrazine) under basic conditions to form arylhydrazine derivatives. For example, hydrazine hydrate substitutes the para-chloro group, yielding 7-(4-hydrazinophenyl) analogs .
-
Cyclohexyl group : Undergoes oxidation with KMnO₄ in acidic media to produce cyclohexanone derivatives, confirmed by IR carbonyl absorption at ~1720 cm⁻¹ .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Aromatic substitution | Hydrazine hydrate, NaOH, 80°C | 7-(4-hydrazinophenyl) derivative | 65–78% |
| Oxidation | KMnO₄, H₂SO₄, reflux | Cyclohexanone-substituted product | 70% |
Ring-Opening and Isomerization
The triazolo-pyrimidine core undergoes ring-opening under thermal or acidic conditions:
-
Heating in ethanol with NaOAc induces isomerization to pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine derivatives via tandem ring-opening/closure mechanisms .
-
Reaction with HCl (1M) at 60°C opens the pyrimidine ring, forming pyrazole-triazole intermediates .
Mechanistic Insight :
Isomerization is driven by thermodynamic stability, confirmed by NMR and mass spectrometry .
Cyclization Reactions
The compound serves as a precursor for synthesizing extended heterocycles:
-
With triethyl orthoformate : Forms triazolo[1,5-c]pyrimidine derivatives via cyclocondensation .
-
With carbon disulfide : Produces thione-linked pyrazolo-triazolo-thiopyrimidines, characterized by IR ν(C=S) at 1217 cm⁻¹ .
Example Reaction :
text7-(4-chlorophenyl) derivative + CS₂ → Thiopyrimidine (m/z 416 [M⁺]) [7]
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring undergoes EAS at electron-deficient positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 of the pyrimidine ring .
-
Halogenation : Br₂ in acetic acid brominates the pyrazole ring, confirmed by isotopic peaks in MS .
Acid-Base Reactivity
The nitrogen-rich structure exhibits pH-dependent behavior:
-
Protonation : In HCl, the triazole N2 atom is protonated (pKa ~3.2), verified by UV-Vis shifts .
-
Deprotonation : NaOH (1M) deprotonates the pyrazole NH, enabling alkylation with methyl iodide .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify substituents:
-
Suzuki coupling : The 4-chlorophenyl group reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.
-
Buchwald-Hartwig amination : Introduces amino groups at position 2 using Pd₂(dba)₃ and Xantphos .
Comparative Reactivity Table
Mechanistic Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo-triazolo-pyrimidine scaffold is highly versatile, and minor structural modifications significantly alter biological activity, selectivity, and physicochemical properties. Below is a detailed comparison with key analogs:
Modifications at the 7-Position
- 7-(4-Bromophenyl)-9-(pyridin-4-yl) derivative (): Replacing the 4-chlorophenyl with a 4-bromophenyl group enhances antiproliferative activity against human tumor cells, as bromine’s larger atomic radius improves hydrophobic interactions with kinase binding pockets.
- 7-(4-Hydroxyphenyl) derivatives (e.g., compounds 6 and 7 in ): Introduction of a para-hydroxyl group on the phenyl ring improves water solubility and A2A adenosine receptor (A2AAR) affinity. For example, ZM241385 (a hydroxyl-containing analog) exhibits 100-fold higher A2AAR selectivity than non-hydroxylated derivatives . Hydrogen bonding between the hydroxyl group and receptor residues (e.g., His264 in A2AAR) is critical for selectivity .
- The meta-chloro substitution on the phenyl ring may alter spatial orientation, reducing A3 adenosine receptor (A3AR) affinity compared to para-substituted analogs .
Modifications at the 2-Position
- 2-Furyl derivatives (e.g., SCH442416 in ): The furyl group introduces hydrogen-bond acceptor capacity, enhancing A2AAR selectivity. SCH442416 shows sub-nanomolar A2AAR affinity (Ki = 0.2 nM) and >1,000-fold selectivity over A1 and A3 subtypes . Compared to the cyclohexyl group, the furyl substituent reduces lipophilicity (logP decreases by ~1.5 units), improving aqueous solubility.
- Methoxy groups can engage in polar interactions, but their electron-donating nature may lower receptor-binding efficacy compared to electron-withdrawing chloro substituents.
Triazolo Ring Isomerization
Anticancer Activity
Adenosine Receptor Affinity
| Compound | A1AR (Ki, nM) | A2AAR (Ki, nM) | A3AR (Ki, nM) |
|---|---|---|---|
| Target compound | >10,000 | 500 | 1,200 |
| ZM241385 | 1,200 | 0.8 | >10,000 |
| Preladenant (SCH420814) | 1,100 | 1.1 | 2,300 |
Structure-Activity Relationship (SAR) Insights
- Para-substituents on phenyl rings: Electron-withdrawing groups (Cl, Br) enhance kinase inhibition but reduce adenosine receptor selectivity. Hydroxyl groups improve A2AAR affinity via hydrogen bonding .
- 2-Position substituents : Bulky groups (cyclohexyl) favor kinase binding, while polar groups (furyl) enhance receptor selectivity .
- Triazolo ring orientation : The [1,5-c] configuration optimizes receptor binding, whereas [4,3-c] isomers may destabilize ligand-receptor interactions .
Q & A
Q. What are the common synthetic routes for synthesizing pyrazolo-triazolo-pyrimidine derivatives?
Methodological Answer: Pyrazolo-triazolo-pyrimidine derivatives are typically synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Condensation of intermediates : For example, refluxing pyrazolo precursors (e.g., 5-amino-pyrazoles) with aldehydes or ketones in polar solvents like pyridine or ethanol .
- Cyclization : Using reagents such as acetic anhydride or phosphoryl chloride to form the triazolo-pyrimidine core .
- Purification : Column chromatography or recrystallization from solvents like ethanol or dioxane to achieve ≥98% purity (HPLC) .
Example Reaction Conditions from Literature:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and core structure (e.g., δ 8.60 ppm for aromatic protons in pyrazolo-triazolo-pyrimidines) .
- High-Performance Liquid Chromatography (HPLC) : Used to verify purity (e.g., ≥98%) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and molecular conformation (e.g., monoclinic system, space group P2₁/c) .
Advanced Research Questions
Q. How do substituents on the pyrazolo-triazolo-pyrimidine core influence adenosine receptor (AR) affinity and selectivity?
Methodological Answer: Substituent effects are evaluated via systematic SAR studies:
- Phenyl vs. furan groups : The furan ring in SCH58261 (2-furyl) is critical for A₂A AR binding; replacing it with phenyl reduces affinity .
- N⁵-position modifications : Unsubstituted phenyl groups at N⁵ enhance A₃ AR selectivity (e.g., compound 59: Kᵢ = 0.16 nM for A₃ vs. >1000-fold selectivity over A₁/A₂A) .
- Steric hindrance : Bulky substituents at C9 (e.g., methylsulfanyl) reduce selectivity due to steric clashes in receptor binding pockets .
Key SAR Findings:
| Substituent Position | Effect on AR Affinity | Selectivity Ratio (A₁/A₃) |
|---|---|---|
| N⁵-phenyl (unsubstituted) | Kᵢ = 0.16 nM (A₃) | 3713 |
| C2-furyl (SCH58261) | Kᵢ = 2.5 nM (A₂A) | >1000-fold vs. A₁/A₃ |
Q. What experimental strategies resolve discrepancies in adenosine receptor binding data?
Methodological Answer:
- Radioligand binding assays : Use subtype-specific ligands (e.g., [³H]ZM241385 for A₂A AR) to validate competitive binding .
- Functional cAMP assays : Measure antagonist potency via inhibition of IB-MECA-induced cAMP production in CHO cells transfected with human A₃ AR .
- Computational modeling : Docking studies using receptor homology models (e.g., human A₃ AR) identify steric clashes or hydrogen-bonding interactions that explain affinity/selectivity trends .
Q. How can molecular modeling optimize pyrazolo-triazolo-pyrimidines as kinase inhibitors?
Methodological Answer:
- Docking simulations : Align compounds with kinase ATP-binding pockets (e.g., EGFR or VEGFR) to predict binding modes .
- QSAR analysis : Correlate electronic (e.g., Hammett σ) or steric parameters (e.g., Taft Es) with IC₅₀ values from antiproliferative assays .
- Fragment-based design : Replace the cyclohexyl group with bioisosteres (e.g., cyclopentyl) to improve solubility while maintaining kinase inhibition .
Q. What in vitro assays evaluate anticancer mechanisms of pyrazolo-triazolo-pyrimidines?
Methodological Answer:
Q. How do structural modifications address low aqueous solubility in this class of compounds?
Methodological Answer:
- Polar substituents : Introduce sulfonic acid groups at the para position of phenyl rings, though this may reduce receptor affinity .
- Prodrug strategies : Mask hydrophobic groups (e.g., cyclohexyl) with phosphate or glycoside moieties cleaved in vivo .
- Mannich reactions : Add water-soluble side chains (e.g., aminomethyl), but ensure they do not disrupt receptor binding .
Q. What crystallographic insights inform the conformational stability of these compounds?
Methodological Answer:
- Single-crystal X-ray diffraction : Reveals planarity of the pyrazolo-triazolo-pyrimidine core and dihedral angles between substituents (e.g., 7-(4-chlorophenyl) group at 91.13° to the core) .
- Intermolecular interactions : Hydrogen bonds (e.g., N–H···N) and π-π stacking stabilize crystal packing, influencing solid-state stability .
Example Crystal Data:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 11.83 Å, b = 17.42 Å, c = 7.41 Å |
| β angle | 91.13° |
| Z | 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
